REACTION_CXSMILES
|
[NH2:1]/[C:2](=[CH:17]/[CH3:18])/[C:3](/[S:6][C:7]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:8]=1[C:9]([OH:11])=O)=[CH:4]\[CH3:5].COC(=O)C1C=C(F)C=CC=1S/C(=C/C)/C(/N)=C\C>>[F:16][C:13]1[CH:14]=[CH:15][C:7]2[S:6][C:3]3[CH:4]=[CH:5][CH:18]=[CH:17][C:2]=3[NH:1][C:9](=[O:11])[C:8]=2[CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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N\C(\C(=C/C)\SC1=C(C(=O)O)C=C(C=C1)F)=C\C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
COC(C1=C(C=CC(=C1)F)S/C(/C(=C\C)/N)=C/C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(C(NC3=C(S2)C=CC=C3)=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |